molecular formula C12H11FO3 B8401977 Ethyl 2-(5-fluorobenzofur-7-yl)acetate

Ethyl 2-(5-fluorobenzofur-7-yl)acetate

Cat. No. B8401977
M. Wt: 222.21 g/mol
InChI Key: ZTFJQVSHLFSAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07045545B1

Procedure details

A mixture of 1.43 gm (5.10 mMol) ethyl 2-acetoxy-2-(5-fluorobenzofur-7-yl)acetate, 7.31 gm (40.8 mMol) hexamethylphosphoramide, 0.20 gm (6.12 mMol) methanol, and 153 mL (15.3 mMol) samarium(II) iodide tetrahydrofuran complex (0.1 M in tetrahydrofuran) was stirred at room temperature under a nitrogen atmosphere for 15 minutes. The reaction mixture was then diluted 10 fold with ethyl acetate, washed with water, and concentrated under reduced pressure to provide 1.09 gm (96%) of the desired compound.
Name
ethyl 2-acetoxy-2-(5-fluorobenzofur-7-yl)acetate
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
7.31 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
samarium(II) iodide tetrahydrofuran
Quantity
153 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
C(O[CH:5]([C:11]1[C:19]2[O:18][CH:17]=[CH:16][C:15]=2[CH:14]=[C:13]([F:20])[CH:12]=1)[C:6]([O:8][CH2:9][CH3:10])=[O:7])(=O)C.CN(C)P(N(C)C)(N(C)C)=O.CO.O1CCCC1.[I-].[Sm+2].[I-]>C(OCC)(=O)C>[F:20][C:13]1[CH:12]=[C:11]([CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])[C:19]2[O:18][CH:17]=[CH:16][C:15]=2[CH:14]=1 |f:3.4.5.6|

Inputs

Step One
Name
ethyl 2-acetoxy-2-(5-fluorobenzofur-7-yl)acetate
Quantity
1.43 g
Type
reactant
Smiles
C(C)(=O)OC(C(=O)OCC)C1=CC(=CC=2C=COC21)F
Name
Quantity
7.31 g
Type
reactant
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Name
Quantity
0.2 g
Type
reactant
Smiles
CO
Name
samarium(II) iodide tetrahydrofuran
Quantity
153 mL
Type
reactant
Smiles
O1CCCC1.[I-].[Sm+2].[I-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under a nitrogen atmosphere for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC=1C=C(C2=C(C=CO2)C1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.09 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.